2,3,5-Trimethylfuran 2,3,5-Trimethylfuran 2, 3, 5-Trimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 3, 5-Trimethylfuran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, 2, 3, 5-trimethylfuran can be found in coffee and coffee products. This makes 2, 3, 5-trimethylfuran a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10504-04-8
VCID: VC20995482
InChI: InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
SMILES: CC1=CC(=C(O1)C)C
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

2,3,5-Trimethylfuran

CAS No.: 10504-04-8

Cat. No.: VC20995482

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trimethylfuran - 10504-04-8

Specification

CAS No. 10504-04-8
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 2,3,5-trimethylfuran
Standard InChI InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
Standard InChI Key NJXZFRUNHWKHEC-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C
Canonical SMILES CC1=CC(=C(O1)C)C

Introduction

Basic Information and Identification

2,3,5-Trimethylfuran is an organic compound classified as a furan derivative, characterized by a five-membered aromatic ring containing an oxygen atom with three methyl groups positioned at carbons 2, 3, and 5 of the ring system. It is a colorless liquid at room temperature with a pleasant, sweet odor .

Chemical Identifiers

The compound is indexed in chemical databases with various identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 2,3,5-Trimethylfuran

ParameterValue
Common Name2,3,5-Trimethylfuran
CAS Registry Number10504-04-8
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
IUPAC Standard InChIInChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
IUPAC Standard InChIKeyNJXZFRUNHWKHEC-UHFFFAOYSA-N
SMILES NotationCC1=CC(C)=C(C)O1
SynonymsFuran, 2,3,5-trimethyl-; 2,3,5-Trimethyl-Furan

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Physical and Chemical Properties

2,3,5-Trimethylfuran possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound exhibits specific physical characteristics that are important for its handling, storage, and application in laboratory and industrial settings.

Table 2: Physical Properties of 2,3,5-Trimethylfuran

PropertyValueUnitSource
Physical State at 25°CLiquid-
Boiling Point394.65 ± 1.00K (121.5°C)
Density/Specific Gravity0.89g/mL
Flash Point20°C
Refractive Index1.449-
log₁₀WS (water solubility)-6.63-
logP oct/wat2.205-
McGowan Volume95.900mL/mol

Chemical Properties

2,3,5-Trimethylfuran is characterized as a heteroarene with distinctive chemical properties resulting from its aromatic furan ring and methyl substituents . The compound is known for its stability and resistance to oxidation, making it valuable as a potential biofuel and useful solvent . It is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic nature .

The three methyl groups attached to the furan ring significantly influence its reactivity and physical properties . These substitutions affect electron density distribution within the molecule, which in turn impacts its chemical behavior in various reactions.

Synthesis Methods

Several methodologies have been documented for the preparation of 2,3,5-trimethylfuran and related tri-substituted furan compounds.

Regioselective Palladium-Catalyzed Coupling

A significant synthetic approach involves regioselective palladium(0)-catalyzed coupling reactions. This method has been employed in the synthesis of various tri-substituted furans including 2,3,5-trimethylfuran .

The synthesis utilizes 5-acceptor-substituted 2,3-dibromofurans as starting materials, which undergo regioselective coupling at the C-2 carbon atom. Subsequent coupling reactions can introduce methyl groups at specific positions to yield the desired trimethyl-substituted product .

Application in Terpene Synthesis

Environmental and Atmospheric Chemistry

The atmospheric reactions of 2,3,5-trimethylfuran have been studied to understand its environmental impact and fate.

Reaction with Nitrate Radicals

A significant aspect of 2,3,5-trimethylfuran's environmental chemistry is its reaction with atmospheric nitrate radicals (NO₃). The rate coefficient for this reaction has been determined to be:

k(2,3,5-TMF) = (1.66 ± 0.69) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹

This reaction represents the dominant removal pathway for 2,3,5-trimethylfuran during nighttime hours, with an atmospheric lifetime between 0.5 and 55 minutes . The study of this reaction is important for understanding the atmospheric fate of furan compounds and their contribution to atmospheric chemistry processes.

Occurrence in Natural Systems

2,3,5-Trimethylfuran has been reported to occur naturally in the fungus Aspergillus candidus . Additionally, it is found in coffee and coffee products as an organoleptic compound contributing to coffee aroma , suggesting its role in flavor chemistry and potentially explaining some industrial applications.

Applications and Uses

The unique properties of 2,3,5-trimethylfuran make it valuable in various scientific and industrial applications.

Solvent Applications

Due to its stability and resistance to oxidation, 2,3,5-trimethylfuran serves as a useful solvent in chemical processes . Its solvent properties make it suitable for applications requiring non-polar to moderately polar solvents.

Synthetic Intermediates

In organic synthesis, 2,3,5-trimethylfuran functions as a valuable building block for the construction of more complex molecular structures . Its utility in the synthesis of natural products and specialty chemicals underscores its importance in synthetic chemistry.

Flavor Chemistry

The presence of 2,3,5-trimethylfuran in coffee aroma indicates its role in flavor chemistry . Organoleptic compounds like this contribute to the sensory profiles of food and beverage products.

Hazard CategoryClassification
FlammabilityFlammable liquid Category 2
Acute ToxicityCategory 4 (oral, dermal, inhalation)
Skin EffectsSkin corrosion/irritation Category 2
Eye EffectsSerious eye damage/eye irritation Category 2
Target Organ ToxicitySpecific target organ toxicity (single exposure) Category 3 (respiratory system)

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Hazard Statements

Based on its classification, 2,3,5-trimethylfuran carries specific hazard statements:

  • H225: Highly flammable liquid and vapor

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

ParameterSpecificationSource
Purity98.5% min. (GC) to 99%
AppearanceColorless liquid
Infrared SpectrumAuthentic
PackagingGlass bottle

Available Product Quantities

The compound is typically available in quantities ranging from 50 mg to 5 g, with prices varying accordingly .

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